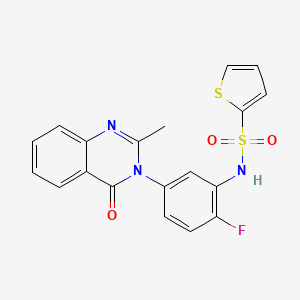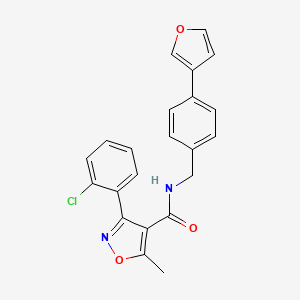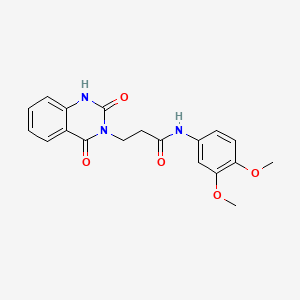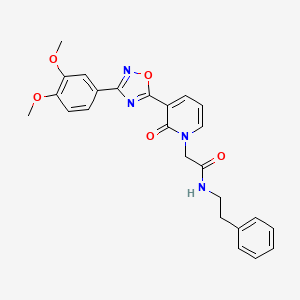![molecular formula C23H19ClN4O2S2 B2497386 3-[(4-Chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole CAS No. 344269-52-9](/img/structure/B2497386.png)
3-[(4-Chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazole derivatives often involves the condensation of azides with nitriles or the cyclization of thiosemicarbazides in the presence of suitable reagents. While the direct synthesis of the title compound isn't detailed in the provided references, similar compounds have been synthesized through methods such as the condensation of 4-nitrobenzohydrazide with chlorophenyl compounds, indicating a potential pathway for its synthesis (Hu, Song, Chen, & Ma, 2007).
Molecular Structure Analysis
The molecular structure of related 1,2,4-triazole compounds has been studied using techniques such as X-ray crystallography. These analyses reveal the orientations and dihedral angles between the triazole ring and the substituent phenyl rings, providing insight into the spatial arrangement and potential reactive sites of the molecule (Hu, Song, Chen, & Ma, 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Molecular Rearrangements and Synthesis Applications : The compound's structural isomers exhibit rearrangements influenced by electronic properties of substituents. This characteristic has practical applications in the synthesis of various triazole derivatives (L'abbé et al., 1990).
- Catalyst- and Solvent-Free Synthesis : Innovative approaches have been developed for the regioselective synthesis of triazole derivatives, highlighting the compound's relevance in facilitating efficient and eco-friendly chemical reactions (Moreno-Fuquen et al., 2019).
Chemical Reactivity and Mechanisms
- Reactivity in Bromine → Lithium Exchange Reactions : The compound's derivatives display notable reactivity, particularly in bromine to lithium exchange reactions, which are crucial in various chemical syntheses (Iddon & Nicholas, 1996).
- Oxidation Processes : Research has shown that derivatives of this compound can undergo oxidation with high chemoselectivity, a property valuable in synthetic organic chemistry (Loginova et al., 2011).
Applications in Materials Science
- Hirshfeld Surface Analysis and DFT Calculations : Triazole derivatives show potential in materials science, particularly in understanding intermolecular interactions and electronic properties through Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020).
Antimicrobial Applications
- Antimicrobial Properties : Some derivatives have shown significant antibacterial activity, making them candidates for further study in antimicrobial applications (Roy, Desai, & Desai, 2005).
- Synthesis of Potent Antimicrobial Agents : Research into the synthesis of triazole derivatives has led to compounds with marked inhibition of bacterial and fungal growth, underscoring their potential in developing new antimicrobial agents (Reddy et al., 2010).
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O2S2/c24-19-10-6-17(7-11-19)14-31-16-22-25-26-23(27(22)20-4-2-1-3-5-20)32-15-18-8-12-21(13-9-18)28(29)30/h1-13H,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOIWZJPIVKGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CSCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Thiolan-3-yl)amino]propan-1-ol](/img/structure/B2497305.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2497307.png)
![N-(2-chlorobenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2497308.png)





![4-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2497317.png)
![5-[(5S*,9R*)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid methyl ester](/img/structure/B2497321.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2497325.png)